Cas no 72206-94-1 (2,7-Dimethyl-6-nitrobenzo[d]thiazole)

2,7-Dimethyl-6-nitrobenzo[d]thiazole is a nitro-substituted benzothiazole derivative characterized by its distinct molecular structure, featuring methyl groups at the 2 and 7 positions and a nitro group at the 6 position. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a building block for heterocyclic frameworks. Its electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the methyl groups contribute to steric and electronic modulation. The compound may also serve as a precursor for dyes, agrochemicals, or bioactive molecules. Its well-defined structure and functional group compatibility make it a valuable intermediate for specialized chemical applications.
2,7-Dimethyl-6-nitrobenzo[d]thiazole structure
72206-94-1 structure
Product Name:2,7-Dimethyl-6-nitrobenzo[d]thiazole
CAS No:72206-94-1
MF:C9H8N2O2S
MW:208.237020492554
CID:549265
PubChem ID:12588836
Update Time:2025-06-08

2,7-Dimethyl-6-nitrobenzo[d]thiazole Chemical and Physical Properties

Names and Identifiers

    • 2,7-Dimethyl-6-nitrobenzo[d]thiazole
    • 2,7-dimethyl-6-nitro-1,3-benzothiazole
    • 2,7-Dimethyl-6-nitrobenzothiazole
    • BENZOTHIAZOLE, 2,7-DIMETHYL-6-NITRO-
    • Benzothiazole, 2,7-dimethyl-6-nitro-(9CI)
    • 2,7-Dimethyl-6-nitro-benzothiazole
    • Benzothiazole,2,7-dimethyl-6-nitro
    • DTXSID70503553
    • FT-0730506
    • Benzothiazole,2,7-dimethyl-6-nitro-(9CI)
    • AKOS016007290
    • AC-27164
    • 72206-94-1
    • DA-17072
    • Benzothiazole, 2,7-dimethyl-6-nitro- (9CI)
    • MDL: MFCD18826468
    • Inchi: 1S/C9H8N2O2S/c1-5-8(11(12)13)4-3-7-9(5)14-6(2)10-7/h3-4H,1-2H3
    • InChI Key: HEOKPYZLZXUPJB-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC2=CC=C(C(C)=C12)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 208.03100
  • Monoisotopic Mass: 208.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 87Ų

Experimental Properties

  • Density: 1.382
  • Melting Point: 141-143 ºC
  • Boiling Point: 344 ºC
  • Flash Point: 162 ºC
  • PSA: 86.95000
  • LogP: 3.34450

2,7-Dimethyl-6-nitrobenzo[d]thiazole Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,7-Dimethyl-6-nitrobenzo[d]thiazole Pricemore >>

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Additional information on 2,7-Dimethyl-6-nitrobenzo[d]thiazole

Professional Introduction to 2,7-Dimethyl-6-nitrobenzo[d]thiazole (CAS No: 72206-94-1)

2,7-Dimethyl-6-nitrobenzo[d]thiazole, identified by its Chemical Abstracts Service (CAS) number 72206-94-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzo[d]thiazole class, a scaffold known for its broad spectrum of biological activities and utility in drug development. The structural features of 2,7-Dimethyl-6-nitrobenzo[d]thiazole, particularly the presence of a nitro group and methyl substituents, contribute to its unique chemical properties and potential applications in synthetic chemistry and bioactivity evaluation.

The benzo[d]thiazole core is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological effects ranging from antimicrobial to anti-inflammatory properties. The nitro group at the 6-position of the benzo[d]thiazole ring introduces electrophilicity, making it a valuable moiety for further functionalization and interaction with biological targets. Additionally, the methyl groups at the 2- and 7-positions enhance the steric and electronic properties of the molecule, influencing its solubility, metabolic stability, and binding affinity.

In recent years, 2,7-Dimethyl-6-nitrobenzo[d]thiazole has been studied for its potential role in addressing various therapeutic challenges. One of the most compelling areas of research involves its application in oncology. Studies have demonstrated that benzo[d]thiazole derivatives can modulate key signaling pathways involved in cancer progression. Specifically, 2,7-Dimethyl-6-nitrobenzo[d]thiazole has shown promise in inhibiting tyrosine kinases and other enzymes that are aberrantly activated in tumor cells. The nitro group serves as a handle for further derivatization, allowing chemists to design analogs with enhanced potency and selectivity against specific cancer targets.

Moreover, the compound has been explored for its antimicrobial properties. The structural motif of benzo[d]thiazole is known to interact with bacterial enzymes and cellular components, disrupting vital metabolic processes. Research indicates that 2,7-Dimethyl-6-nitrobenzo[d]thiazole can exhibit activity against Gram-positive and Gram-negative bacteria by interfering with cell wall synthesis or DNA replication. This makes it a promising candidate for developing novel antibiotics or adjunctive therapies to combat drug-resistant strains.

The pharmacokinetic profile of 2,7-Dimethyl-6-nitrobenzo[d]thiazole is another critical aspect that has been investigated. Computational modeling and experimental studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the nitro group influences its metabolic pathways, particularly through cytochrome P450-mediated oxidation. Understanding these interactions is crucial for optimizing dosing regimens and minimizing potential side effects in clinical settings.

Recent advances in synthetic methodologies have enabled the efficient preparation of 2,7-Dimethyl-6-nitrobenzo[d]thiazole derivatives using transition-metal-catalyzed reactions and green chemistry principles. These approaches not only improve yield but also reduce environmental impact, aligning with the growing emphasis on sustainable pharmaceutical development. The ability to rapidly modify the benzo[d]thiazole core allows for high-throughput screening campaigns to identify lead compounds with improved pharmacological profiles.

In conclusion,2,7-Dimethyl-6-nitrobenzo[d]thiazole (CAS No: 72206-94-1) represents a versatile scaffold with significant potential in drug discovery. Its unique structural features make it an attractive candidate for further exploration in oncology, antimicrobial therapy, and other therapeutic areas. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play a crucial role in the development of next-generation therapeutics.

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